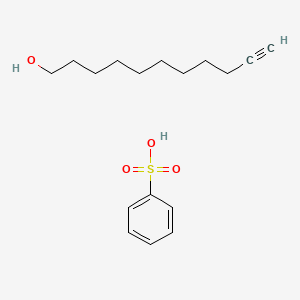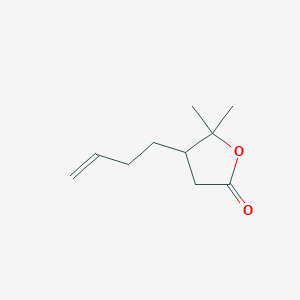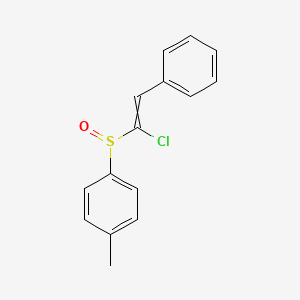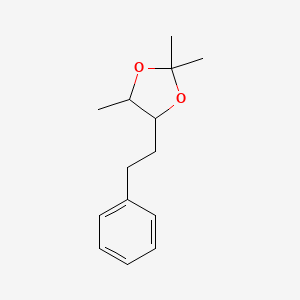![molecular formula C9H8O5 B14231099 [(Phenoxycarbonyl)oxy]acetic acid CAS No. 565227-96-5](/img/structure/B14231099.png)
[(Phenoxycarbonyl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Phenoxycarbonyl)oxy]acetic acid is an organic compound that features a phenoxycarbonyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenoxycarbonyl)oxy]acetic acid typically involves the esterification of phenoxycarbonyl chloride with glycolic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
[(Phenoxycarbonyl)oxy]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenoxycarbonyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Phenoxycarbonyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxycarbonyl derivatives.
Scientific Research Applications
[(Phenoxycarbonyl)oxy]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(Phenoxycarbonyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the carbonyl group attached to the phenoxy moiety.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Acetic acid: Simplest form with only the acetic acid moiety.
Uniqueness
[(Phenoxycarbonyl)oxy]acetic acid is unique due to the presence of both phenoxycarbonyl and acetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
565227-96-5 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-phenoxycarbonyloxyacetic acid |
InChI |
InChI=1S/C9H8O5/c10-8(11)6-13-9(12)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChI Key |
YQNZKNVPFZBRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)



![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
